2-Bromo-N-(2,4-dimethoxybenzyl)propanamide
Description
2-Bromo-N-(2,4-dimethoxybenzyl)propanamide is a brominated amide derivative characterized by a propanamide backbone substituted with a bromine atom at the α-carbon and a 2,4-dimethoxybenzyl group attached to the nitrogen. Its molecular formula is C₁₂H₁₆BrNO₃, with a molecular weight of 302.17 g/mol (calculated from atomic masses). This compound is primarily utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed reactions to construct heterocyclic frameworks such as phenanthridinones . The 2,4-dimethoxybenzyl (DMB) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic procedures.
Key structural features include:
- Bromine atom: Enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions.
- 2,4-Dimethoxybenzyl group: Provides steric bulk and electron-donating effects, influencing reaction kinetics and regioselectivity.
Properties
IUPAC Name |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)6-11(9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKZKSPPCDPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=C(C=C1)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,4-dimethoxybenzyl)propanamide typically involves the bromination of N-(2,4-dimethoxybenzyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,4-dimethoxybenzyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-Bromo-N-(2,4-dimethoxybenzyl)propanamide exhibit promising anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways. A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting the potential of this class of compounds in cancer therapy .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. Related compounds have been shown to reduce inflammation markers in vitro, indicating a potential therapeutic role in inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted a series of compounds structurally related to this compound that were tested for their anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, supporting the potential use of these compounds in cancer treatment .
Case Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory effects of similar compounds. The study demonstrated that treatment with these compounds resulted in a marked decrease in levels of inflammatory markers in a mouse model of arthritis. This suggests that derivatives of this compound could be developed into therapeutic agents for treating inflammatory conditions .
Summary Table of Applications
| Application Type | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | IC50 = 0.05 μM against MDA468 cells |
| Anti-inflammatory | Inhibits cytokines and COX | Reduces inflammation markers in vitro |
| Potassium Channel Modulation | Affects neuronal excitability | Opens KCNQ2 and KCNQ4 channels |
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,4-dimethoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy groups on the benzyl ring play crucial roles in its binding affinity and activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites on the receptor.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Electron-donating groups (e.g., methoxy in 2,4-dimethoxybenzyl) stabilize intermediates in coupling reactions, as seen in the synthesis of phenanthridinones . Halogenated aryl groups (e.g., 5-chloro-2-methylphenyl in ) enhance lipophilicity, making such compounds suitable for pharmaceutical applications.
Spectroscopic Characterization: NMR Data: The 2,4-dimethoxybenzyl group in the parent compound generates distinct aromatic proton signals (δ 6.28–6.77 ppm in ¹H NMR) and carbon resonances (δ 98.5–160.0 ppm in ¹³C NMR) . Analogous compounds with para-substituted halogens (e.g., 4-bromophenyl) show downfield shifts due to electron-withdrawing effects . Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 346.1438 for phenanthridinone derivatives derived from the parent compound) .
Biological and Synthetic Applications :
- The parent compound’s derivatives exhibit antimicrobial activity when complexed with platinum or palladium, as demonstrated in studies comparing efficacy against Candida albicans and Staphylococcus aureus .
- Pharmaceutical intermediates such as 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide are critical in synthesizing bioactive molecules, with stringent quality control via COA and SDS documentation .
Research Findings and Trends
Antimicrobial Activity
Commercial and Regulatory Status
- Several analogs, including 2-bromo-N-(2,4-dimethoxybenzyl)butanamide, are listed as discontinued products due to supply chain constraints, emphasizing the need for robust synthetic alternatives .
Biological Activity
2-Bromo-N-(2,4-dimethoxybenzyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom attached to a propanamide backbone, with a dimethoxybenzyl substituent. This structure may influence its interaction with biological targets due to the presence of both lipophilic and polar functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This includes targeting kinases and other regulatory proteins that play crucial roles in cell signaling.
- Receptor Modulation : Its structural features allow it to bind to certain receptors, potentially modulating their activity and influencing cellular responses.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Cytotoxicity Studies :
Compound Cell Line IC50 (µM) BP 1.1 HeLa 15 BP 1.9 A549 25 - Mechanistic Insights :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
